molecular formula C25H22ClN5O2 B2834064 3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866345-56-4

3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2834064
CAS No.: 866345-56-4
M. Wt: 459.93
InChI Key: KCUKXIANYVLTEE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The structure includes a 4-chlorophenyl substituent at position 3 and a 2-(3,4-dimethoxyphenyl)ethylamine group at position 3. The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 3,4-dimethoxyphenethyl moiety contributes to electron-rich aromatic interactions and solubility modulation .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2/c1-32-21-12-7-16(15-22(21)33-2)13-14-27-24-19-5-3-4-6-20(19)31-25(28-24)23(29-30-31)17-8-10-18(26)11-9-17/h3-12,15H,13-14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUKXIANYVLTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 3,4-dimethoxyphenylethyl group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification processes: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of quinazoline and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. The specific substitution patterns on the phenyl rings can enhance the selectivity and potency against tumor cells.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures possess antimicrobial properties. The incorporation of the triazole moiety is particularly notable for its ability to disrupt fungal cell membranes.

  • Case Study : A study published in a peer-reviewed journal highlighted the effectiveness of triazole derivatives against Candida species, suggesting that 3-(4-Chlorophenyl)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be evaluated for similar activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Compounds with quinazoline scaffolds have shown promise as anti-inflammatory agents by modulating cytokine release and inhibiting inflammatory pathways.

  • Experimental Findings : In animal models, administration of similar quinazoline derivatives resulted in reduced inflammation markers and improved clinical scores in models of arthritis.

Structure-Activity Relationship (SAR)

The design of this compound is based on the structure-activity relationship principles where modifications to the core structure can lead to enhanced biological activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring can influence the overall pharmacokinetic profile.

Pharmacokinetics and Toxicology

Initial studies suggest favorable pharmacokinetic properties such as good solubility and permeability. However, comprehensive toxicological assessments are essential to determine safety profiles before clinical applications.

Drug Development

Given its potential applications, further research is warranted to optimize the synthesis of this compound for drug development purposes.

Clinical Trials

Future studies should aim at conducting clinical trials to evaluate its efficacy and safety in human subjects for various therapeutic indications including cancer treatment and antifungal therapies.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be contextualized against related triazoloquinazoline and triazolopyrimidine derivatives. Key comparisons are summarized below:

Structural Analogues with Varying Substituents

Compound Name / ID Core Structure Substituents Key Properties
Target Compound Triazolo[1,5-a]quinazoline 3-(4-Chlorophenyl), 5-(2-(3,4-dimethoxyphenyl)ethylamine) High lipophilicity; potential kinase inhibition due to aromatic interactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(4-Methylphenyl), 5-(2-(3,4-diethoxyphenyl)ethylamine) Increased electron-donating capacity (ethoxy vs. methoxy); lower polarity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(Benzenesulfonyl), 5-(4-ethoxyphenylamine) Enhanced solubility (sulfonyl group); potential for hydrogen bonding
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96) Triazolo[1,5-a]pyrimidine 7-(3-Chlorophenylamine), 2-(methylaminomethyl) Moderate yield (21%); pyrimidine core may reduce steric hindrance

Spectroscopic and Crystallographic Data

  • NMR Profiles: Triazolopyrimidine derivatives (e.g., compound 93 ) show distinct ¹H NMR shifts for methylamino (δ 2.2–2.5 ppm) and aromatic protons (δ 7.1–8.3 ppm). The target compound’s dimethoxyphenethyl group would likely exhibit methoxy signals near δ 3.8 ppm and aromatic protons split due to para-substitution .
  • Crystal Packing: highlights that dimethoxyphenethyl-substituted compounds adopt monoclinic crystal systems (e.g., P21/c) with extended hydrogen-bonding networks, which may enhance stability .

Physicochemical Properties

  • Solubility : Methoxy/ethoxy groups improve solubility in polar solvents, whereas benzenesulfonyl derivatives () exhibit higher solubility in DMSO .

Biological Activity

The compound 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its anticancer properties, antibacterial effects, and other pharmacological profiles.

Chemical Structure and Properties

This compound features a complex structure that integrates a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A derivative similar to our compound demonstrated an IC50 value of 10 μM against the PC3 prostate cancer cell line, indicating potent cytotoxicity .
  • The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Antibacterial and Antifungal Properties

Compounds in the quinazoline family have also been reported to possess antibacterial and antifungal properties:

  • In vitro studies have shown that certain quinazoline derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of the triazole ring enhances the antimicrobial activity by disrupting cell membrane integrity in fungi .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features to our target compound exhibited dose-dependent cytotoxicity, with selectivity towards cancer cells over normal cells .
  • Antimicrobial Testing : Another research effort focused on assessing the antibacterial efficacy of quinazoline derivatives. The study found that compounds with a similar triazole structure showed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Data Summary

Biological ActivityObserved EffectReference
Anticancer (PC3 Cell Line)IC50 = 10 μM
Antibacterial (S. aureus)Significant growth inhibition
AntifungalDisruption of cell membrane

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